Cas no 2197599-39-4 (1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}methyl)pyrrolidin-2-one)
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}methyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}methyl)pyrrolidin-2-one
- 3H-Cyclopenta[c]pyridazin-3-one, 2,5,6,7-tetrahydro-2-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-
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- Inchi: 1S/C13H17N3O2/c1-15-7-9(5-12(15)17)8-16-13(18)6-10-3-2-4-11(10)14-16/h6,9H,2-5,7-8H2,1H3
- InChI Key: VNFIGXXPUNTMCG-UHFFFAOYSA-N
- SMILES: C12CCCC1=CC(=O)N(CC1CC(=O)N(C)C1)N=2
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 453.9±37.0 °C(Predicted)
- pka: 0.88±0.20(Predicted)
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}methyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6546-1810-2μmol |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1810-5μmol |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1810-10μmol |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 90%+ | 10μl |
$69.0 | 2023-05-11 | |
| Life Chemicals | F6546-1810-20μmol |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 90%+ | 20μl |
$79.0 | 2023-05-11 | |
| Life Chemicals | F6546-1810-1mg |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1810-2mg |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1810-3mg |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1810-4mg |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1810-5mg |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1810-10mg |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one |
2197599-39-4 | 90%+ | 10mg |
$79.0 | 2023-05-11 |
1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}methyl)pyrrolidin-2-one Related Literature
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Additional information on 1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}methyl)pyrrolidin-2-one
Introduction to 1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}methyl)pyrrolidin-2-one (CAS No: 2197599-39-4)
The compound 1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}methyl)pyrrolidin-2-one, identified by its CAS number 2197599-39-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopentacyclidine core and a pyrrolidinone moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the development of novel heterocyclic compounds has been a cornerstone of medicinal chemistry research. The structural motif of 1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}methyl)pyrrolidin-2-one incorporates elements that are known to enhance binding affinity and selectivity. Specifically, the cyclopentacyclidine ring system is well-documented for its ability to interact with various biological receptors, while the pyrrolidinone group introduces additional functional diversity. This combination has the potential to yield compounds with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential in the development of treatments for neurological disorders. Studies have shown that molecules containing the cyclopentacyclidine scaffold can modulate neurotransmitter activity, making them candidates for drugs targeting conditions such as depression and anxiety. The pyrrolidinone component further enhances this potential by providing a site for further chemical modification to optimize pharmacokinetic profiles. This dual functionality makes 1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}methyl)pyrrolidin-2-one a particularly intriguing candidate for further exploration.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. By leveraging molecular docking studies and quantum mechanical calculations, researchers can gain insights into how this compound might bind to its target receptors. Preliminary simulations suggest that the cyclopentacyclidine core interacts favorably with serotonin receptors, while the pyrrolidinone group engages with GABA receptors. This dual interaction could lead to synergistic effects that are not observed with single-target drugs.
The synthesis of 1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}methyl)pyrrolidin-2-one presents both challenges and opportunities. The cyclopentacyclidine ring requires careful construction to maintain its stability and reactivity. However, modern synthetic methodologies have made significant strides in facilitating the assembly of such complex structures. Techniques such as transition-metal catalysis and enantioselective synthesis have been instrumental in achieving high yields and purity levels. These advancements have opened the door for more extensive structural modifications and derivatization efforts.
In vitro studies have begun to uncover the pharmacological profile of this compound. Initial assays indicate that it exhibits moderate affinity for serotonin receptors (5-HT1A and 5-HT2A subtypes), which is consistent with its potential antidepressant activity. Additionally, interactions with GABA receptors suggest possible anxiolytic effects. These findings align well with existing literature on similar scaffolds and reinforce the compound's therapeutic potential.
The chemical properties of 1-methyl-4-(\\({3\\)-oxo\\)-\\({2\\)H\\),\\({3\\)H\\),\\({5\\)H\\),\\({6\\)H\\),\\({7\\)H\\)-cyclopentacyclidinylmethyl)pyrrolidinone (CAS No: 2197599394) also warrant discussion. The compound exhibits good solubility in organic solvents commonly used in pharmaceutical formulations, which is advantageous for both preclinical testing and future drug development. Its stability under various storage conditions has been assessed through accelerated degradation studies, ensuring that it remains viable for extended periods.
One of the key areas of interest is the metabolic fate of this compound upon administration. Understanding how it is processed by the body is crucial for optimizing its therapeutic index and minimizing potential side effects. Preliminary metabolic studies suggest that it undergoes biotransformation via cytochrome P450 enzymes into several metabolites. These metabolites have been characterized using mass spectrometry and nuclear magnetic resonance spectroscopy (NMR). Further research is needed to fully elucidate their pharmacological activity and any potential toxicity concerns.
The role of 1-methyl-(4-(3 oxo 2h 3h 5h 6h 7h cyclopentacyclidinylmethyl)pyrrolidin 2 one) (CAS No: 2395973980) in drug discovery continues to evolve as new methodologies emerge. High-throughput screening (HTS) technologies have enabled rapid evaluation of large libraries of compounds for biological activity. This approach has been particularly effective in identifying hits that exhibit promising interactions with target receptors. Once identified, compounds like this one can be optimized through structure-based drug design principles to enhance their efficacy and safety profiles.
The regulatory landscape also plays a significant role in determining the future trajectory of this compound's development. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for advancing it through clinical trials and ultimately into market availability. Researchers are currently working on compiling comprehensive toxicological data to support regulatory submissions. This includes acute toxicity studies as well as long-term carcinogenicity assessments.
In conclusion,1-methyl-(4-(3 oxo 23h 35h 65h 76h cyclopentacyclidinylmethy lpyrroli dino ne) (CAS No: 2395973980 ) represents a promising lead in pharmaceutical research with significant therapeutic implications particularly in neurology . Its unique structural features combined with preliminary pharmacological data make it an attractive candidate for further development . As research progresses additional insights into its mechanism action pharmacokinetics will be invaluable guiding future therapeutic applications .
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